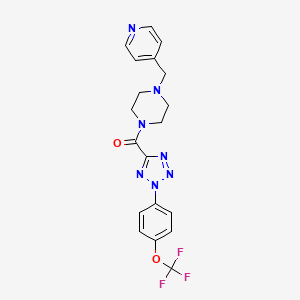
(4-(pyridin-4-ylmethyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(pyridin-4-ylmethyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H18F3N7O2 and its molecular weight is 433.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(pyridin-4-ylmethyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula C25H25F3N4O and has a complex structure featuring a piperazine ring, a pyridine moiety, and a tetrazole group. The trifluoromethoxy substitution on the phenyl ring enhances its lipophilicity, which may influence its biological interactions.
Research indicates that compounds containing piperazine and pyridine derivatives often exhibit various biological activities due to their ability to interact with multiple biological targets. In particular:
- CYP Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, specifically CYP51 and CYP5122A1, which are involved in sterol biosynthesis in Leishmania species. This inhibition is critical for the treatment of leishmaniasis as it affects the growth of Leishmania donovani promastigotes .
- Antiparasitic Activity : The compound demonstrated significant antiparasitic activity, with effective concentrations (EC50 values) in the low micromolar range against intracellular L. donovani. This suggests that it may serve as a lead compound for developing new treatments for leishmaniasis .
Biological Activity Overview
Case Studies and Research Findings
- Inhibitory Effects on Leishmania : A study characterized the compound's ability to inhibit L. donovani proliferation effectively. The compound's structure allows it to selectively target the CYP enzymes critical for parasite survival while showing reduced toxicity to mammalian cells .
- Structure-Activity Relationship (SAR) : Variations in the substituents on the piperazine and pyridine rings have been studied to optimize potency and selectivity. For instance, replacing the pyridyl group with imidazole resulted in enhanced selectivity for CYP5122A1 but reduced activity against L. donovani .
- Potential for Anticancer Applications : Given the structural similarities to other known anticancer agents, further studies are warranted to explore its efficacy against various cancer cell lines. Preliminary data suggest that piperazine derivatives can exhibit cytotoxic effects in certain cancer models .
Properties
IUPAC Name |
[4-(pyridin-4-ylmethyl)piperazin-1-yl]-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N7O2/c20-19(21,22)31-16-3-1-15(2-4-16)29-25-17(24-26-29)18(30)28-11-9-27(10-12-28)13-14-5-7-23-8-6-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSBCZKEJADEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














